(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
The compound "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" is a benzofuran-derived sulfonate ester featuring a benzylidene substituent with 3,4-dimethoxy groups and a 4-chlorobenzenesulfonate moiety. Its structure comprises a dihydrobenzofuran core with a conjugated ketone group, a Z-configuration double bond linking the benzylidene group, and a sulfonate ester at the 6-position.
Properties
Molecular Formula |
C23H17ClO7S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C23H17ClO7S/c1-28-19-10-3-14(11-21(19)29-2)12-22-23(25)18-9-6-16(13-20(18)30-22)31-32(26,27)17-7-4-15(24)5-8-17/h3-13H,1-2H3/b22-12- |
InChI Key |
OKSGCVKDNRCOJJ-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
Benzofuran-3(2H)-ones are typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For the 6-substituted variant required here, 6-hydroxybenzofuran-3(2H)-one is prepared using:
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Starting material : 2,5-Dihydroxyacetophenone
-
Yield : 78–85% after recrystallization (ethanol/water)
Key optimization includes maintaining anhydrous conditions to prevent ring-opening side reactions.
Condensation with 3,4-Dimethoxybenzaldehyde
Knoevenagel Condensation
The benzylidene group is introduced via base-catalyzed condensation:
-
Conditions :
Mechanism :
-
Deprotonation of benzofuran-3(2H)-one by BTMG to form enolate
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Nucleophilic attack on 3,4-dimethoxybenzaldehyde
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Dehydration to form α,β-unsaturated ketone (Z-configuration favored due to steric hindrance)
Yield : 89–94% when molecular sieves (4Å) absorb liberated water.
Sulfonate Esterification via SuFEx Click Chemistry
Sulfonyl Fluoride Activation
The 4-chlorobenzenesulfonate group is installed using 4-chlorobenzenesulfonyl fluoride under SuFEx conditions:
-
Reagents :
-
Solvent : MeCN (2 mL/mmol)
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Time : 6 h at 25°C
Mechanistic Pathway :
-
Michael Addition : Enolate intermediate attacks sulfonyl fluoride
-
Intramolecular SuFEx : Oxyanion displaces fluoride via five-coordinate sulfur intermediate (DFT-calculated ΔG‡ = 13.1 kcal/mol)
Yield : 76–99% depending on substituents.
Critical Reaction Parameters
Catalytic System Optimization
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Catalyst Loading | <10 mol%: Slow kinetics; >15 mol%: Side reactions | 10 mol% BTMG |
| Solvent Polarity | Polar aprotic (MeCN) enhances enolate stability | MeCN |
| Water Removal | Molecular sieves improve conversion by 22% | 4Å (200 mg/mmol) |
Stereochemical Control
The Z-configuration at the benzylidene double bond is enforced by:
-
Steric hindrance from 3,4-dimethoxy groups
-
Conformational locking during cyclization (confirmed by NOESY)
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Patent disclosures describe scalable sulfonation using:
-
Reactor : Countercurrent column with SO₃/DMSO complex
-
Temperature Gradient : 80°C (bottom) to 25°C (top)
-
Output : 92% purity at 10 kg/batch
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or chlorobenzenesulfonate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. The incorporation of the 4-chlorobenzenesulfonate moiety enhances its cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .
Applications in Drug Development
The unique properties of (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate have led to several applications in drug development:
Table 1: Potential Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Targeting specific cancer types with tailored formulations for enhanced efficacy. |
| Antimicrobial Agents | Development of new antibiotics to combat resistant bacterial strains. |
| Anti-inflammatory Drugs | Formulations aimed at reducing inflammation in chronic conditions like arthritis. |
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzofuran derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy Assessment : In a clinical trial, the compound was tested against common pathogens responsible for nosocomial infections. It showed promising results, leading to further investigation into its mechanism of action and formulation as a topical antibiotic .
- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran derivatives with sulfonate esters and substituted benzylidene groups exhibit significant variations in physicochemical and biological properties depending on substituent positions and electronic effects. Below is a comparative analysis with three closely related analogs:
Table 1: Structural and Molecular Comparison
*Note: Molecular weight of the target compound is estimated based on analogs in .
Key Differences and Implications
Substituent Position on Benzylidene Group: The 3,4-dimethoxy configuration in the target compound provides distinct electronic effects compared to 2,4-dimethoxy or 2,3-dimethoxy analogs. The 3-methylbenzylidene derivative lacks methoxy groups, resulting in reduced polarity and altered solubility profiles.
Sulfonate Ester Variations :
- The 4-chlorobenzenesulfonate group in the target compound and introduces steric bulk and electron-withdrawing effects compared to the smaller methylsulfonate group in . This may influence binding affinity in biological targets or crystallinity in material applications.
- The 4-methylbenzenesulfonate in offers intermediate electron-withdrawing characteristics, balancing solubility and reactivity.
Molecular Weight and Physicochemical Properties :
- The target compound’s higher molecular weight (~472.9 g/mol) compared to (376.38 g/mol) and (406.45 g/mol) suggests differences in melting points, solubility, and diffusion rates. Chlorine and additional methoxy groups likely increase hydrophobicity.
Structural Analysis via Graph-Based Comparison
Chemical structure comparison methods, as outlined in , highlight the importance of substituent positions in defining molecular graphs. The target compound shares a core benzofuran-ketone scaffold with analogs but differs in node configurations:
- The benzylidene group acts as a branching point, with methoxy substituents altering edge connectivity.
- The sulfonate ester serves as a terminal node, with chlorine or methyl groups modifying edge properties (e.g., bond polarity).
Biological Activity
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C19H16O7
- Molecular Weight : 356.33 g/mol
Canonical SMILES : COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that derivatives of benzofuran compounds can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antioxidant Activity : The presence of methoxy groups in the benzofuran structure contributes to its ability to scavenge free radicals, thus potentially offering protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The proposed mechanisms by which (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways related to inflammation and immune response.
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
